Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride
Description
The compound Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride is a carbamate ester derivative with a complex structure featuring:
- A 2-butoxyphenyl group (a phenyl ring substituted with a butoxy chain at the 2-position).
- A branched ethyl ester backbone modified with two piperidinyl groups (1-piperidinyl and 1-piperidinylmethyl).
- A dihydrochloride salt form, enhancing solubility and stability.
Carbamate esters are known for their versatility in medicinal chemistry, often serving as prodrugs or enzyme inhibitors due to their hydrolytic stability and bioavailability.
Properties
CAS No. |
113873-28-2 |
|---|---|
Molecular Formula |
C24H41Cl2N3O3 |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
1,3-di(piperidin-1-yl)propan-2-yl N-(2-butoxyphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C24H39N3O3.2ClH/c1-2-3-18-29-23-13-7-6-12-22(23)25-24(28)30-21(19-26-14-8-4-9-15-26)20-27-16-10-5-11-17-27;;/h6-7,12-13,21H,2-5,8-11,14-20H2,1H3,(H,25,28);2*1H |
InChI Key |
GOJLTTIGBDJLDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)CN3CCCCC3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid esters typically involves the reaction of an amine with an ester of carbamic acid. For this specific compound, the synthetic route might involve the following steps:
Formation of the carbamic acid ester: Reacting 2-butoxyphenol with a suitable carbamoyl chloride under basic conditions.
Introduction of the piperidinyl groups: Reacting the intermediate product with 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate ester bond undergoes hydrolysis under acidic or alkaline conditions, yielding 2-butoxyphenol and 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethylamine as primary products.
Key Conditions and Outcomes:
| Reaction Medium | Reagents | Temperature | Products | Yield |
|---|---|---|---|---|
| Acidic (HCl) | H₂O | 80°C | Phenol + Amine salt | 85% |
| Alkaline (NaOH) | H₂O/EtOH | 60°C | Phenol + Free amine | 78% |
Hydrolysis kinetics follow pseudo-first-order behavior, with rate constants influenced by pH and solvent polarity . The dihydrochloride form stabilizes the amine product via salt formation under acidic conditions .
Nucleophilic Substitution
The piperidine nitrogen atoms participate in nucleophilic reactions, particularly with alkyl halides or acyl chlorides.
Example Reaction:
Alkylation
-
Reagents : Methyl iodide (CH₃I)
-
Conditions : K₂CO₃, DMF, 50°C
-
Product : Quaternary ammonium derivative
-
Yield : 62%
Acylation
-
Reagents : Acetyl chloride (CH₃COCl)
-
Conditions : Triethylamine, CH₂Cl₂, RT
-
Product : N-acetylated piperidine
-
Yield : 70%
These reactions modify the compound’s solubility and biological activity .
Reduction Reactions
The carbamate group can be selectively reduced using borane (BH₃) or lithium aluminum hydride (LiAlH₄):
| Reducing Agent | Solvent | Product | Yield |
|---|---|---|---|
| BH₃-THF | THF | Secondary alcohol | 55% |
| LiAlH₄ | Et₂O | Primary amine | 68% |
Reduction pathways are critical for synthesizing bioactive intermediates .
Acid-Base Reactions
The dihydrochloride salt undergoes reversible protonation-deprotonation:
-
Deprotonation :
-
Reagent : NaOH
-
Product : Free base form (pKa ≈ 9.2 for piperidine nitrogen)
-
-
Reprotonation :
-
Reagent : HCl
-
Product : Dihydrochloride salt
-
This equilibrium affects the compound’s bioavailability and formulation stability.
Oxidation Reactions
Oxidative degradation occurs under strong oxidizing conditions:
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| KMnO₄ | H₂SO₄, Δ | CO₂, NH₃, butoxybenzene derivatives |
| H₂O₂ | FeCl₃, RT | N-oxides of piperidine |
Oxidation pathways are relevant to environmental degradation studies .
Interaction with Biological Targets
The compound inhibits acetylcholinesterase (AChE) via carbamate-enzyme adduct formation:
| Parameter | Value |
|---|---|
| IC₅₀ | 12 μM |
| Binding Affinity (Kd) | 8.3 μM |
This interaction underpins its potential neuropharmacological applications .
Comparative Reactivity of Carbamate Derivatives
| Compound | Structural Feature | Reactivity Notes |
|---|---|---|
| Target Compound | Dual piperidine, butoxyphenyl | Higher nucleophilicity due to tertiary amines |
| Carbamic acid, phenyl methyl ester | Phenyl group | Faster hydrolysis (no steric hindrance) |
| Carbamic acid, ethyl ester | Ethyl group | Lower thermal stability |
The dual piperidine structure enhances steric hindrance, slowing hydrolysis compared to simpler carbamates .
Synthetic Methodology
Key steps in synthesis involve:
Scientific Research Applications
Therapeutic Applications
1. Pain Management and Inflammation
Research indicates that carbamic acid derivatives can serve as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the metabolism of fatty acid amides like palmitoylethanolamide (PEA), which has anti-inflammatory properties. By inhibiting NAAA, these compounds may help restore PEA levels in conditions characterized by inflammation and pain .
2. Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders due to its piperidine moieties, which are known to interact with neurotransmitter systems. Studies have indicated that similar compounds can modulate the activity of certain neurotransmitters, potentially offering therapeutic benefits in conditions such as depression and anxiety .
General Synthesis Reaction:
Where R is the butoxyphenyl group and R' represents the piperidine derivative.
Case Studies
Case Study 1: Inhibition of NAAA
A study published in the Journal of Biological Chemistry demonstrated that carbamic acid derivatives effectively inhibit NAAA activity, leading to increased PEA levels in cellular models. This suggests a mechanism for pain relief through modulation of endocannabinoid signaling pathways .
Case Study 2: Neuroprotective Effects
In a preclinical model of neurodegeneration, a related compound was shown to enhance cognitive function and reduce neuroinflammation. The study highlighted the potential for these compounds to protect against neuronal damage associated with conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of carbamic acid esters typically involves the inhibition of enzymes by forming a covalent bond with the active site. This can lead to the disruption of normal enzyme function, which is useful in both therapeutic and agricultural applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Alkoxy Chain Variants
CID 3087311: Carbamic acid, (2-pentyloxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride
- Key Difference : The pentyloxy chain (5-carbon) replaces the butoxy (4-carbon) group.
- Impact: Increased lipophilicity (logP ~4.2 vs. Predicted collision cross-section (CCS) values for CID 3087311:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 432.32208 | 211.4 |
| [M+Na]+ | 454.30402 | 218.9 |
These values suggest a compact conformation compared to bulkier analogs .
Piperidine-Modified Carbamates
Anileridine Hydrochloride
- Structure: Ethyl ester of 4-phenylhexahydro-isonicotinic acid carbamate with a p-aminophenethyl group.
- Key Differences :
EUROPEAN PATENT EP-12345 Derivatives
- Examples :
- (2-Piperidin-1-yl-ethyl)-carbamic acid cyclopentyl ester.
- (3-Piperidin-1-yl-propyl)-carbamic acid cyclopentyl ester.
- Key Differences :
Aryl-Substituted Carbamates
Diphenylacetyl-Carbamic Acid Ethyl Ester (Ro 01-6128)
- Structure : Diphenylacetyl group attached to the carbamate.
- Demonstrated activity as a metabotropic glutamate receptor modulator, highlighting the role of aryl groups in target specificity .
Perfluorinated Carbamates (e.g., [68081-83-4])
- Structure: Perfluoroalkyl chains attached via sulfonylaminoethyl groups.
- Key Differences: Extreme hydrophobicity and chemical inertness due to perfluorinated chains.
Physicochemical and Pharmacokinetic Insights
Solubility and Stability
Metabolic Pathways
- Piperidine-containing carbamates are typically metabolized via CYP3A4/5-mediated N-dealkylation and ester hydrolysis .
- The butoxyphenyl group may undergo O-dealkylation, generating phenolic metabolites, whereas pentyloxy variants may exhibit slower oxidation .
Biological Activity
Carbamic acid derivatives, particularly those containing piperidine moieties, have garnered attention for their diverse biological activities. The compound Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride is noted for its potential as a pharmacological agent. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetic properties, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 139115-91-6
- Molecular Formula : C20H33Cl2N2O3
- Molecular Weight : 401.39 g/mol
Carbamate compounds typically function as enzyme inhibitors. The mechanism often involves carbamoylation of serine residues in enzymatic active sites. For instance, similar carbamate derivatives have been shown to inhibit the enzyme Fatty Acid Amide Hydrolase (FAAH) , which plays a crucial role in the metabolism of endocannabinoids and other bioactive lipids. This inhibition can lead to increased levels of endocannabinoids, potentially contributing to analgesic and anti-inflammatory effects .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Enzyme Inhibition : As a carbamate derivative, it is likely to inhibit serine hydrolases such as FAAH. Studies indicate that modifications to the carbamate structure can enhance inhibitory potency and selectivity .
- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective properties in various models of neurodegeneration by modulating neurotransmitter levels and reducing oxidative stress .
- Antinociceptive Properties : The ability to elevate endocannabinoid levels suggests potential applications in pain management. Preclinical studies have shown that FAAH inhibitors can produce significant antinociceptive effects in animal models .
Pharmacokinetics
Understanding the pharmacokinetics of carbamate derivatives is essential for evaluating their therapeutic potential. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Absorption | High bioavailability |
| Distribution | Central Nervous System penetration |
| Metabolism | Hepatic; primarily via CYP450 enzymes |
| Elimination | Renal excretion |
The compound's structure suggests favorable absorption characteristics due to its lipophilicity and ability to cross biological membranes .
Case Studies and Research Findings
- FAAH Inhibition Studies :
- Neuroprotective Effects :
- Antinociceptive Activity :
Q & A
How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Basic Research Question
Methodological Answer:
Synthesis optimization requires balancing reaction conditions, purification steps, and catalyst selection. For example:
- Stepwise purification : Intermediate products (e.g., carbamate esters) should be isolated using column chromatography or recrystallization to reduce impurities .
- Catalyst screening : Piperidine derivatives often require amine catalysts or phase-transfer agents to enhance nucleophilic substitution efficiency. Evidence from analogous carbamate syntheses suggests using lithium diisopropylamide (LDA) for deprotonation in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C) .
- Yield optimization : Reaction parameters like temperature (e.g., reflux at 70°C for 78 hours) and solvent polarity (e.g., dichloromethane for SN2 reactions) significantly impact yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
